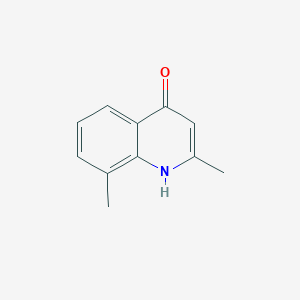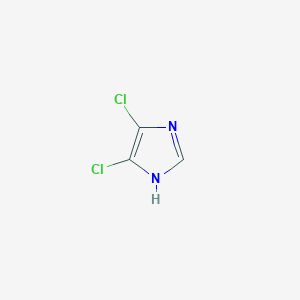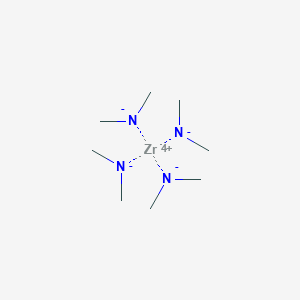
2,8-Dimetilquinolin-4-ol
Descripción general
Descripción
The compound of interest, 2,8-Dimethylquinolin-4-ol, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2,8-Dimethylquinolin-4-ol, they do provide insights into the synthesis, structure, and properties of related quinoline derivatives, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest due to their potential pharmacological properties. Paper discusses the synthesis of dibenz[de,h]isoquinoline-1,3-diones with various substituents, including at the 8-position, which is relevant to the compound of interest. The synthesis involves the use of diazonium salts as key intermediates. Paper describes a general synthesis method for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which includes a 5,8-dimethylquinoline derivative as an intermediate. This suggests that similar methodologies could potentially be applied to synthesize 2,8-Dimethylquinolin-4-ol.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Paper provides details on the crystal structure of a hexahydroquinoline derivative, which, while not the same, shares some structural similarities with 2,8-Dimethylquinolin-4-ol. The planarity of the molecule and the dihedral angles between rings are factors that could influence the biological activity of quinoline derivatives. Paper discusses the planar structure of 2,6-dimethylquinolin-4(1H)-one, which is closely related to the target compound and suggests that 2,8-Dimethylquinolin-4-ol may also exhibit a planar structure.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which can be used to further modify their structure or to understand their reactivity. Paper explores the synthesis of complexes with 8-dimethylarsinoquinoline, indicating that the 8-position on quinoline derivatives is reactive and can form complexes with metals. This could imply that 2,8-Dimethylquinolin-4-ol may also be able to participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. Paper discusses the quantitative structure-activity relationships (QSAR) of dibenz[de,h]isoquinoline-1,3-diones, indicating that substituents at the 8-position affect DNA binding strength and cytotoxicity. This suggests that the methyl group at the 8-position in 2,8-Dimethylquinolin-4-ol could influence its binding properties and biological activity. Paper and both discuss the synthesis and structure of methyl tetrahydroquinoline carboxylates, which provide insights into the reactivity of the quinoline core and the impact of substituents on the molecule's properties.
Aplicaciones Científicas De Investigación
Química ambiental: degradación de contaminantes
Los derivados de la quinolina, como el “2,8-Dimetilquinolin-4-ol”, se han estudiado por su papel en la degradación de contaminantes ambientales. La reactividad del compuesto hacia diversas transformaciones químicas lo convierte en un candidato para estudiar las vías de degradación y el desarrollo de procesos químicos más ecológicos y sostenibles .
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,8-Dimethylquinolin-4-ol . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is acting .
Propiedades
IUPAC Name |
2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHJYDMHDWSZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935448 | |
| Record name | 2,8-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15644-80-1 | |
| Record name | 15644-80-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15644-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)





